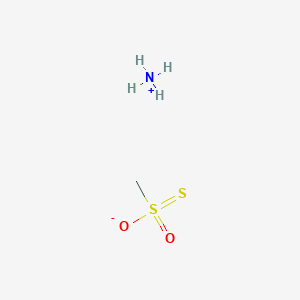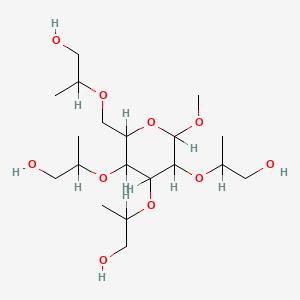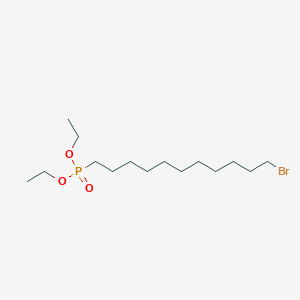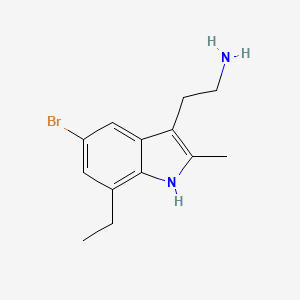
Ammonium methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium methanesulfonothioate is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a sulfonothioate group attached to an ammonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of methanesulfonyl chloride and ammonium thiocyanate into the reactor, followed by crystallization and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid and ammonium sulfate.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different sulfonothioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Methanesulfonic acid and ammonium sulfate.
Reduction: Methanesulfonamide.
Substitution: Various sulfonothioate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium methanesulfonothioate has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ammonium methanesulfonothioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile depending on the reaction conditions. The sulfonothioate group can participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Ammonium methanesulfonothioate can be compared with other sulfonothioate compounds such as:
Methanesulfonothioic acid: Similar in structure but lacks the ammonium ion.
Ammonium methanesulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Ammonium thiocyanate: Contains a thiocyanate group instead of a sulfonothioate group.
Uniqueness
This compound is unique due to the presence of both ammonium and sulfonothioate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
82341-95-5 |
|---|---|
Formule moléculaire |
CH4O2S2.H3N CH7NO2S2 |
Poids moléculaire |
129.21 g/mol |
Nom IUPAC |
azanium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
Clé InChI |
CXPFGJRIQHWZSV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110623.png)

![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B14110631.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)




![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)

![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
